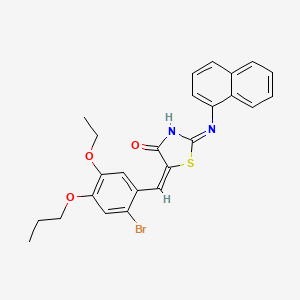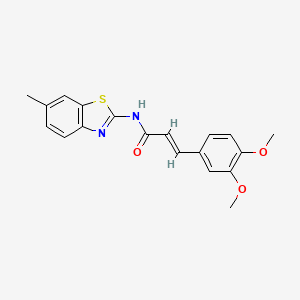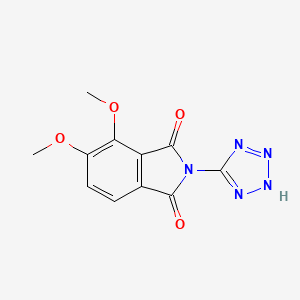![molecular formula C15H26N4O B10957562 1-cyclohexyl-3-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B10957562.png)
1-cyclohexyl-3-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]UREA is an organic compound that features a urea moiety linked to a cyclohexyl group and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]UREA typically involves the reaction of cyclohexyl isocyanate with 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the urea moiety, potentially converting it to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclohexyl group or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives of the urea moiety.
Substitution: Substituted cyclohexyl or pyrazole derivatives.
Aplicaciones Científicas De Investigación
N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]UREA exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The urea moiety may form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]THIOUREA: Similar structure but with a thiourea moiety instead of urea.
N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]CARBAMATE: Contains a carbamate group instead of urea.
Uniqueness: N-CYCLOHEXYL-N’-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-METHYLETHYL]UREA is unique due to the presence of both a cyclohexyl group and a pyrazole ring, which confer distinct chemical and biological properties. The combination of these moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C15H26N4O |
|---|---|
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]urea |
InChI |
InChI=1S/C15H26N4O/c1-11-9-13(3)19(18-11)10-12(2)16-15(20)17-14-7-5-4-6-8-14/h9,12,14H,4-8,10H2,1-3H3,(H2,16,17,20) |
Clave InChI |
BTGXVJWHEGBOLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CC(C)NC(=O)NC2CCCCC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957490.png)
![N-[5-(heptan-3-yl)-1,3,4-thiadiazol-2-yl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10957492.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957493.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(4-fluorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10957499.png)

![N-(2,5-dichlorophenyl)-3-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10957512.png)
![5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957514.png)
![4-(2,3-dimethylphenyl)-5-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10957516.png)

![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-YL]acetamide](/img/structure/B10957524.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10957533.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B10957538.png)

![[4-(2,6-dichlorobenzyl)piperazin-1-yl][1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10957554.png)
